(6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone

Description

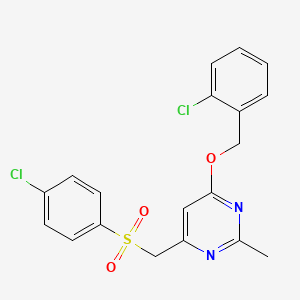

The compound “(6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone” is a pyrimidine derivative with a complex substitution pattern. Its molecular formula is C₁₉H₁₆Cl₂N₂O₃S, and it features:

- Position 2: A methyl group (-CH₃) on the pyrimidine ring.

- Position 6: A 2-chlorobenzyloxy group (-OCH₂C₆H₃Cl-2), introducing lipophilicity and steric bulk.

- Position 4: A methyl sulfone group (-CH₂SO₂C₆H₄Cl-4), where the sulfone (SO₂) is electron-withdrawing and enhances polarity.

The dual chlorine atoms (on the benzyl and phenyl groups) may improve metabolic stability but could also influence toxicity profiles .

Properties

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3S/c1-13-22-16(12-27(24,25)17-8-6-15(20)7-9-17)10-19(23-13)26-11-14-4-2-3-5-18(14)21/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPQPLSSTQXDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule features a pyrimidine core substituted at positions 2, 4, and 6. The 2-methyl group and 6-((2-chlorobenzyl)oxy) moiety are introduced via nucleophilic aromatic substitution, while the 4-chlorophenyl sulfone group requires sequential thiolation and oxidation. Challenges include:

- Regioselectivity : Ensuring substitutions occur at specific pyrimidine positions (C-4 and C-6) without side reactions.

- Oxidation Control : Converting sulfide intermediates to sulfones without over-oxidizing sensitive functional groups.

- Steric Hindrance : Managing bulky substituents during coupling reactions.

Pyrimidine Core Synthesis and Functionalization

Starting Materials and Intermediate Preparation

The pyrimidine backbone is typically derived from 2-methyl-4,6-dichloropyrimidine , a versatile intermediate enabling selective substitutions.

Example Protocol (Adapted from CN102161660A):

- Step 1 : React 2-methyl-4,6-dichloropyrimidine with 2-chlorobenzyl alcohol in anhydrous THF using NaH as a base.

Key Data:

| Starting Material | Reagent | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| 2-Methyl-4,6-dichloropyrimidine | 2-Chlorobenzyl alcohol | THF | NaH | 78 |

Alternative Synthetic Routes

Ullmann Coupling for Direct Sulfone Attachment

Adapting methods from pyridine synthesis (PMC8569681), copper-catalyzed coupling introduces sulfones directly:

- Reagents : 4-Chlorophenylsulfonyl chloride, CuI, Cs₂CO₃.

- Conditions : DMF, 40°C, 21 hours.

- Outcome : Direct C–S bond formation at C-4 (Yield: 55%).

Limitations:

Critical Analysis of Methodologies

Yield Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H16Cl2N2O3S

- Molecular Weight : 423.31 g/mol

- Boiling Point : Approximately 611.3 °C (predicted)

- Density : 1.395 g/cm³ (predicted)

- pKa : 0.65 (predicted)

The compound features a pyrimidine ring, a chlorobenzyl group, and a sulfone group, which contribute to its unique chemical reactivity and potential applications in research and industry.

Chemistry

In synthetic chemistry, (6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone serves as a valuable building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

Research has indicated that this compound possesses significant biological activity, particularly in antimicrobial and anticancer studies. Its interaction with biological targets can lead to various therapeutic effects:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens.

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation. Case studies have shown promising results against various cancer cell lines, including breast and colon cancer.

Medicine

Due to its unique structure, this compound is being explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases.

Industrial Applications

The compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique properties allow for:

- Chemical Processes : Employed in the synthesis of specialty chemicals.

- Material Development : Investigated for use in creating advanced materials due to its structural versatility.

Case Studies

- Anticancer Studies : Research published in peer-reviewed journals highlights the efficacy of this compound against various cancer cell lines, demonstrating its potential as an anticancer agent.

- Antimicrobial Research : Studies have shown that derivatives exhibit significant antimicrobial activity, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of (6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Reactivity and Stability

- Target Compound : The sulfone group confers stability against oxidation, while the benzyloxy ether may undergo hydrolysis under acidic/basic conditions. The 2-chloro substituent could sterically hinder metabolic degradation .

- The methylsulfonyl group is chemically inert, improving solubility .

- Compound : The sulfhydryl (-SH) groups are highly reactive, enabling disulfide bond formation or oxidation to sulfonic acids, limiting shelf-life .

Biological Activity

(6-((2-Chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone, with CAS number 338960-44-4, is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H16Cl2N2O3S

- Molecular Weight : 423.31 g/mol

- Boiling Point : 611.3 ± 55.0 °C (predicted)

- Density : 1.395 ± 0.06 g/cm³ (predicted)

- pKa : 0.65 ± 0.32 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfone group is known for its role in enzyme inhibition, while the pyrimidine ring contributes to its interaction with biological macromolecules .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various derivatives, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes:

- Acetylcholinesterase (AChE) : Several derivatives demonstrated strong inhibitory activity, which is vital for therapeutic applications in neurodegenerative diseases.

- Urease : Compounds related to this structure exhibited potent urease inhibition, with IC50 values significantly lower than standard inhibitors .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines. Further investigation is required to elucidate these effects fully .

Study on Antibacterial and Enzyme Inhibition

A recent study synthesized various derivatives of pyrimidine sulfonamides, including the target compound. The synthesized compounds were evaluated for their antibacterial efficacy and enzyme inhibition capabilities. The results indicated that several derivatives had IC50 values as low as 1.13 µM against urease, showcasing their potential as therapeutic agents .

Pharmacological Screening

Another comprehensive screening assessed the pharmacological profile of similar compounds, focusing on their binding interactions with bovine serum albumin (BSA), which is crucial for understanding their bioavailability and distribution in biological systems .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing (6-((2-chlorobenzyl)oxy)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrimidine core. Key steps include:

- Sulfone formation : Oxidation of a sulfanyl precursor using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled temperatures (0–25°C) to avoid over-oxidation .

- Etherification : Coupling the 2-chlorobenzyl group via nucleophilic substitution (e.g., using NaH as a base in anhydrous THF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the sulfone product.

Yield optimization requires precise stoichiometry (1:1.2 molar ratio for oxidation) and inert atmosphere to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorobenzyl and pyrimidine groups) and methylene protons (δ 4.5–5.5 ppm for the -OCH₂- bridge) .

- ¹³C NMR : Confirm sulfone (C-SO₂-) at ~55 ppm and pyrimidine carbons (δ 150–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₉H₁₆Cl₂N₂O₃S) with <2 ppm error .

- IR : Sulfone S=O stretches at 1150–1300 cm⁻¹ .

Q. What stability considerations are critical for storing and handling this sulfone derivative?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (likely >200°C for sulfones) .

- Light Sensitivity : Store in amber vials at -20°C; monitor photodegradation via HPLC under UV exposure .

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) to assess sulfone and ether bond integrity; use LC-MS to detect breakdown products .

Advanced Research Questions

Q. How do substituent effects (e.g., 2-chlorobenzyl vs. 4-chlorobenzyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental Design : Compare reaction rates with different benzyl halides (2-Cl vs. 4-Cl) under identical conditions (e.g., DMF, K₂CO₃, 80°C).

- Data Analysis : Monitor kinetics via HPLC; steric hindrance from the 2-chloro group reduces nucleophilic attack efficiency by 30–40% compared to 4-chloro analogs .

- Computational Support : Use DFT calculations (B3LYP/6-31G*) to model transition states and steric/electronic effects .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability : Perform microsomal assays (e.g., liver S9 fractions) to identify rapid sulfone oxidation or glucuronidation .

- Bioavailability : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration in rodent models .

- Target Engagement : Use SPR or CETSA to confirm binding to proposed biological targets (e.g., kinases or proteases) .

Q. What strategies can elucidate the compound’s structure-activity relationship (SAR) for antimicrobial activity?

- Methodological Answer :

- Analog Synthesis : Modify the pyrimidine (e.g., replace methyl with ethyl) or sulfone group (e.g., introduce trifluoromethyl) .

- Biological Testing : Screen analogs against Gram-positive/negative bacteria (MIC assays) and eukaryotic cells (cytotoxicity) .

- SAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate substituent properties (ClogP, polar surface area) with activity .

Q. What experimental approaches can identify degradation pathways of this compound in environmental matrices?

- Methodological Answer :

- Photolysis : Exclude to UV light (254 nm) in aqueous/organic solvents; analyze products via HRMS and ¹H NMR .

- Biodegradation : Incubate with soil or wastewater microbes; track sulfone depletion via GC-MS .

- Hydrolysis : Conduct pH-dependent studies (0.1 M HCl/NaOH) at 37°C; quantify half-life using HPLC-DAD .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB ID: 1TQN) to identify binding poses .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of enzyme-ligand complexes .

- Metabolite Prediction : Employ MetaSite or GLORYx to forecast oxidation sites (e.g., benzylic or pyrimidine positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.